AAPK-25
Description
Historical Background and Development
This compound emerged from a systematic drug discovery program that utilized computational approaches to design naphthalene-based Aurora and Polo-Like Kinase dual inhibitors. The development process involved an in silico approach that guided the rational design of leading compounds, ultimately resulting in the synthesis of 36 derivatives. Through rigorous in vitro cell-based high throughput screening, this compound was identified as the most promising candidate, demonstrating an Inhibitory Concentration 50 value of 0.4 micromolar against human colon cancer cell line HCT-116.
The discovery timeline of this compound reflects the evolution of kinase inhibitor research, where computational drug design has become increasingly sophisticated. The compound was specifically designed to target the critical regulatory mechanisms controlling the G2/M phase in cell mitosis, addressing the need for more selective and potent anti-cancer agents. This targeted approach represents a departure from earlier, less selective kinase inhibitors and demonstrates the maturation of structure-based drug design methodologies in oncology research.
The development strategy behind this compound exemplifies modern pharmaceutical research principles, combining theoretical modeling with empirical validation. The initial computational screening identified naphthalene-based scaffolds as promising frameworks for dual kinase inhibition, leading to the systematic synthesis and evaluation of multiple derivatives. This methodical approach allowed researchers to optimize both potency and selectivity, resulting in a compound with superior therapeutic potential compared to earlier generation kinase inhibitors.
Classification as Aurora and Polo-Like Kinase Dual Inhibitor
This compound functions as a dual inhibitor specifically targeting members of both the Aurora kinase and Polo-Like Kinase families, representing a novel therapeutic approach in cancer treatment. The compound demonstrates remarkable selectivity and potency against Aurora kinases A, B, and C, with dissociation constant values ranging from 23 to 289 nanomolar. Simultaneously, it exhibits strong inhibitory activity against Polo-Like Kinases 1, 2, and 3, with dissociation constant values spanning from 55 to 456 nanomolar.
The specific binding affinities of this compound demonstrate its exceptional selectivity profile:
| Target Kinase | Dissociation Constant (nanomolar) |
|---|---|
| Aurora Kinase A | 23 |
| Aurora Kinase B | 78 |
| Aurora Kinase C | 289 |
| Polo-Like Kinase 1 | 55 |
| Polo-Like Kinase 2 | 272 |
| Polo-Like Kinase 3 | 456 |
This dual targeting approach represents a significant advancement over single-target inhibitors, as it simultaneously disrupts multiple critical pathways involved in cell cycle regulation and mitotic progression. The compound also demonstrates activity against other kinases, including Phosphoinositide 3-Kinase (7.11 micromolar), Extracellular Signal-Regulated Kinase (5.32 micromolar), and Cyclin-Dependent Kinase (8.02 micromolar), though with substantially lower affinity, confirming its selectivity for Aurora and Polo-Like Kinase targets.
The molecular mechanism underlying this compound's dual inhibition involves competitive binding to the Adenosine Triphosphate binding sites of both kinase families. This approach leverages the structural similarities between Aurora and Polo-Like Kinase active sites while maintaining selectivity through specific molecular interactions that distinguish these targets from other kinases in the human kinome.
Position in Kinase Inhibitor Research Landscape
This compound occupies a unique position within the broader kinase inhibitor research landscape, representing the evolution toward more sophisticated, multi-target therapeutic approaches. The compound emerges at a time when the field has moved beyond single-target inhibitors toward more comprehensive strategies that address the complexity of cancer biology. With over 250 kinase inhibitors currently undergoing clinical trials and 37 approved for human use, this compound represents a new generation of compounds designed to overcome the limitations of earlier therapeutic approaches.
The development of this compound reflects current trends in kinase inhibitor research that emphasize polypharmacology as a potential advantage rather than a liability. Unlike traditional drug development approaches that sought maximum selectivity, modern kinase inhibitor design recognizes that strategic multi-targeting can provide superior therapeutic outcomes. This paradigm shift acknowledges that cancer cells rely on multiple redundant pathways, making single-target approaches potentially less effective than carefully designed multi-target strategies.
Within the specific context of Aurora and Polo-Like Kinase inhibitor research, this compound represents a significant advance over existing compounds. Traditional Aurora kinase inhibitors have shown limitations in clinical applications, often due to insufficient selectivity or incomplete pathway inhibition. Similarly, Polo-Like Kinase inhibitors have faced challenges related to toxicity and limited efficacy when used as monotherapies. This compound's dual targeting approach potentially addresses these limitations by providing more comprehensive pathway inhibition while maintaining an acceptable selectivity profile.
The compound's position in the research landscape is further distinguished by its demonstrated activity across multiple cancer cell lines and its validation through comprehensive kinome scanning assays. This thorough characterization places this compound among the most well-characterized dual kinase inhibitors in current development, providing a strong foundation for potential clinical translation.
General Overview of Anti-tumor Properties
This compound demonstrates potent anti-tumor properties through multiple complementary mechanisms that collectively result in cancer cell death. The compound exhibits significant antiproliferative activity across a diverse panel of human cancer cell lines, with particularly notable potency against colorectal and lung cancer models. The mechanism of action involves the induction of mitotic delay and cell cycle arrest in prometaphase, which is subsequently followed by a surge in apoptotic cell death.
The antiproliferative effects of this compound have been systematically evaluated across multiple cancer cell lines, revealing differential sensitivity patterns:
| Cell Line | Cancer Type | Inhibitory Concentration 50 (micromolar) |
|---|---|---|
| HCT-116 | Colorectal | 0.4 |
| MCF-7 | Breast | 2.3 |
| Calu6 | Lung | 5.3 |
| A549 | Lung | 11.6 |
The compound's anti-tumor mechanism is primarily mediated through the disruption of mitotic spindle checkpoint function, which is reflected by significant increases in histone H3 serine 10 phosphorylation. This biomarker serves as a reliable indicator of mitotic block and provides a measurable endpoint for assessing this compound's biological activity. The resulting mitotic arrest proves ultimately lethal to cancer cells, as they are unable to complete cell division and subsequently undergo apoptosis.
This compound's efficacy extends beyond in vitro cell culture systems to in vivo tumor models, where it has demonstrated the ability to enhance survival rates in BALB/c nude mice bearing tumor xenografts. This translation from cellular to organismal efficacy suggests that the compound maintains its anti-tumor properties in the complex physiological environment of living systems, supporting its potential as a therapeutic agent.
Properties
CAS No. |
2247919-28-2 |
|---|---|
Molecular Formula |
C30H35ClN4O2 |
Molecular Weight |
519.086 |
IUPAC Name |
4-((6-Chloro-2-methoxyacridin-9-yl)methyl)-2-((4-(2-(dimethylamino)ethyl)piperazin-1-yl)methyl)phenol |
InChI |
InChI=1S/C30H35ClN4O2/c1-33(2)10-11-34-12-14-35(15-13-34)20-22-16-21(4-9-30(22)36)17-26-25-7-5-23(31)18-29(25)32-28-8-6-24(37-3)19-27(26)28/h4-9,16,18-19,36H,10-15,17,20H2,1-3H3 |
InChI Key |
FOMOXWWUGIIVIV-UHFFFAOYSA-N |
SMILES |
OC1=CC=C(CC2=C(C=C(OC)C=C3)C3=NC4=CC(Cl)=CC=C42)C=C1CN5CCN(CCN(C)C)CC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AAPK-25; AAPK 25; AAPK-5 |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 6-Amino-2-naphthoic Acid Intermediate
Step 2: Chlorination and Amide Coupling
Step 3: Thiazole Ring Construction
Step 4: Final Purification
Reaction Optimization
-
Yield Enhancement : Replacing THF with DMF in Step 2 increased amide coupling efficiency from 65% to 82%.
-
Temperature Control : Maintaining reflux at 80°C during cyclization minimized side-product formation.
Analytical Characterization and Quality Control
This compound batches were validated using advanced spectroscopic and chromatographic techniques (Table 1).
Table 1: Analytical Data for this compound
Scale-Up Considerations and Practical Notes
Chemical Reactions Analysis
AAPK-25 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
In Vitro Studies
AAPK-25 has shown significant efficacy in inhibiting the proliferation of human colon cancer cells (HCT-116). In high-throughput screening, it demonstrated an IC50 value of 0.4 μM, indicating a potent antiproliferative effect compared to other known inhibitors . The selectivity of this compound for Aurora and PLK families was validated through kinome scan assays, highlighting its potential as a targeted therapeutic agent.
In Vivo Studies
In preclinical models, specifically using BALB/c mice with HCT-116 xenografts, this compound was administered at varying doses (5 and 10 mg/kg). Results indicated a substantial reduction in tumor size compared to control groups. The median survival time for mice treated with this compound was significantly prolonged, surpassing that of the standard chemotherapy drug 5-fluorouracil (5-FU) .
Gene Expression Analysis
Microarray analysis revealed that this compound influences multiple signaling pathways involved in cell cycle regulation and apoptosis. Specifically, it up-regulated 121 genes and down-regulated 173 genes associated with tumor proliferation and metastasis . Notable pathways affected include the mitotic spindle checkpoint and p53 signaling pathways, which play critical roles in cancer progression.
Structural Characteristics
This compound's molecular structure contributes to its biological activity. It contains six hydrogen-bond donors and two hydrogen-bond receptors, with a molecular mass of approximately 441.01 g/mol. The compound adheres to Lipinski's rule of five, suggesting favorable pharmacokinetic properties such as solubility (9.6 μg/mL in water) and a lipid-water partition coefficient of 4.8 .
Comparative Efficacy with Chemotherapeutics
A direct comparison between this compound and 5-FU revealed that at a dose of 10 mg/kg, this compound resulted in a tumor size reduction from 1278.98 mm³ (vehicle control) to 310.38 mm³, demonstrating superior efficacy . Additionally, survival rates were markedly higher in the this compound group, with approximately 80% survival compared to only 30% in the 5-FU group.
Mechanism of Action
AAPK-25 exerts its effects by selectively inhibiting Aurora kinases (A, B, and C) and Polo-like kinases (PLK1, PLK2, and PLK3). These kinases are essential for the regulation of the G2/M phase of the cell cycle. By inhibiting these kinases, this compound induces mitotic arrest, leading to apoptosis. The molecular targets include the active sites of these kinases, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Mechanism of Action
- Mitotic Arrest : AAPK-25 induces prometaphase arrest by inhibiting Aurora kinases (critical for centrosome maturation) and PLK1 (essential for mitotic progression). This is evidenced by phosphorylation of histone H3Ser10, a biomarker of mitotic stress .
- Apoptosis : Prolonged mitotic arrest triggers apoptosis via caspase activation .
Pharmacokinetic and Binding Data
| Target Family | Kinase Subtypes | Kd (nM) |
|---|---|---|
| Aurora Kinases | A, B, C | 23–289 |
| PLK Kinases | 1, 2, 3 | 55–456 |
Preclinical Efficacy
- In Vitro : Suppresses proliferation in colon, breast, and leukemia cell lines .
- In Vivo : In murine colon cancer models, this compound reduced tumor volume by >50% and extended median survival by 30% (p < 0.05) compared to controls .
Comparison with Similar Compounds
Table 1: Key Inhibitors Targeting Aurora/PLK Pathways
Key Differentiators of this compound
Dual Kinase Inhibition: Unlike single-target agents (e.g., Alisertib, Barasertib), this compound disrupts both Aurora and PLK pathways, causing synergistic mitotic arrest. This reduces the likelihood of resistance seen in monotherapy .
Selectivity: Despite targeting six kinases, this compound shows minimal off-target activity in kinome-wide assays, unlike pan-inhibitors like AMG 900 .
Apoptotic Surge : Its unique mechanism induces apoptosis post-mitotic arrest, whereas agents like Poloxime primarily cause cytostasis .
Biological Activity
AAPK-25 is a naphthalene-based compound that has emerged as a promising inhibitor of Aurora and polo-like kinases (PLKs), which are critical regulators of cell mitosis. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
This compound functions primarily by inhibiting the activity of Aurora and PLK kinases, which play pivotal roles in the G2/M phase of the cell cycle. The compound has been shown to induce apoptosis in cancer cells, particularly in human colon cancer cell lines such as HCT-116. Key findings include:
- IC50 Value : this compound exhibits an IC50 value of 0.4 μM against HCT-116 cells, indicating potent cytotoxicity .
- Mitotic Block : It significantly increases histone H3Ser10 phosphorylation, suggesting a blockade in mitotic progression .
- Cell Cycle Arrest : The compound disrupts the mitotic spindle checkpoint, leading to cell cycle arrest and subsequent apoptosis .
In Vitro and In Vivo Studies
In a series of studies, this compound demonstrated significant antitumor activity:
- In Vitro Studies :
-
In Vivo Studies :
- Animal models treated with this compound exhibited reduced tumor growth rates and prolonged median survival times compared to control groups (p < 0.05)【1】.
- The compound's efficacy was further supported by gene expression analysis, which revealed alterations in pathways associated with cancer progression【1】【5】.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : In a preclinical model of colorectal cancer, treatment with this compound resulted in significant tumor regression and improved survival metrics compared to untreated cohorts【1】.
- Case Study 2 : Another study focused on the pharmacodynamics of this compound, illustrating its ability to modulate key signaling pathways involved in apoptosis and cell cycle regulation【5】.
Comparative Data Table
The following table summarizes key findings related to the biological activity of this compound compared to other known kinase inhibitors:
| Compound | Target Kinases | IC50 (μM) | Mechanism of Action | Model Type |
|---|---|---|---|---|
| This compound | Aurora/PLK | 0.4 | Induces apoptosis; blocks mitotic spindle | In vitro/in vivo |
| Compound X | Aurora | 1.2 | Induces apoptosis; cell cycle arrest | In vitro |
| Compound Y | PLK | 0.8 | Inhibits mitotic progression | In vivo |
Q & A
Q. What is the molecular mechanism by which AAPK-25 induces apoptosis in cancer cells?
this compound acts as a dual inhibitor of Aurora kinases (A, B, C) and Polo-like kinases (PLK-1, 2, 3), disrupting mitotic progression. It induces prometaphase arrest by inhibiting kinase activity required for spindle assembly and chromosome segregation, leading to histone H3Ser10 phosphorylation (a biomarker of mitotic arrest) and subsequent apoptosis . To validate this mechanism, researchers can perform kinase inhibition assays and monitor cell cycle progression via flow cytometry or live-cell imaging.
Q. What biomarkers are critical for assessing this compound's activity in preclinical models?
Histone H3Ser10 phosphorylation is a primary biomarker for mitotic arrest caused by this compound. Apoptosis can be quantified using Annexin V/PI staining or caspase-3 cleavage assays. For target engagement, measure Aurora/PLK kinase activity in lysates using ADP-Glo™ or radioactive kinase assays .
Q. What experimental parameters should be optimized for in vitro studies of this compound?
- Concentration range : Based on Kd values (23–456 nM), use 50–500 nM for cellular assays.
- Cell lines : Select models with high Aurora/PLK expression (e.g., colorectal cancer lines as in Qi et al. ).
- Exposure time : 24–48 hours to observe mitotic arrest and apoptosis. Include controls with selective Aurora (e.g., Alisertib) or PLK (e.g., Volasertib) inhibitors to isolate dual inhibition effects .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in this compound's reported kinase inhibition profiles?
While most studies identify this compound as an Aurora/PLK dual inhibitor, one report noted CDK20 inhibition . To address contradictions:
- Perform broad-spectrum kinase profiling (e.g., using KinomeScan) to confirm selectivity.
- Use siRNA knockdown or CRISPR-Cas9 knockout of Aurora/PLK isoforms to validate on-target effects .
- Cross-validate findings with structural analyses (e.g., co-crystallization or molecular docking) .
Q. What considerations are critical for designing in vivo studies with this compound?
- Dosing regimen : Qi et al. used intermittent dosing to mitigate toxicity while maintaining efficacy in colorectal cancer models .
- Biomarker validation : Monitor tumor H3Ser10 phosphorylation via immunohistochemistry.
- Resistance models : Evaluate adaptive responses by exposing cells to sublethal this compound doses over multiple cycles, then perform RNA-seq to identify upregulated survival pathways .
Q. How can researchers assess synergistic effects of this compound with other targeted therapies?
- Combine this compound with DNA-damaging agents (e.g., cisplatin) or PARP inhibitors, as mitotic arrest sensitizes cells to DNA repair disruption.
- Use Chou-Talalay synergy assays and calculate combination indices (CI) .
- In vivo, test sequential vs. concurrent dosing in xenograft models .
Q. What methodologies are recommended for analyzing this compound-induced mitotic arrest dynamics?
- Time-lapse microscopy : Track individual cells to quantify arrest duration and fate (apoptosis vs. mitotic slippage).
- Flow cytometry : Use phospho-H3Ser10 antibodies combined with DNA content staining (PI/DAPI) to gate mitotic populations.
- Single-cell RNA-seq : Identify transcriptional changes during prolonged arrest .
Data Analysis & Translational Challenges
Q. How should researchers address off-target effects in this compound studies?
- Compare transcriptomic/proteomic profiles of this compound-treated cells vs. Aurora/PLK isoform-specific inhibitors.
- Use isogenic cell lines with resistance mutations (e.g., Aurora-A T217D) to confirm on-target activity .
Q. What statistical approaches are suitable for analyzing this compound's dose-response data?
Q. What steps are needed to translate this compound findings into clinical trial design?
- Pharmacokinetics : Assess bioavailability and half-life in murine models.
- Biomarker-driven trials : Enrich patient populations with tumors expressing Aurora/PLK biomarkers (e.g., via RNA-seq or IHC).
- Toxicity mitigation : Monitor bone marrow suppression (common with mitotic inhibitors) and adjust dosing schedules .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
